molecular formula C28H28BrNO5 B15039604 2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15039604
M. Wt: 538.4 g/mol
InChI Key: LFXJRLJKQRSMSH-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a brominated benzodioxole moiety, a hexahydroquinoline core, and a phenylethyl ester group

Preparation Methods

The synthesis of 2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the bromination of 1,3-benzodioxole, followed by the formation of the hexahydroquinoline core through a series of cyclization and condensation reactions. The final step involves esterification with 2-phenylethanol under acidic or basic conditions to yield the target compound. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety may play a role in binding to these targets, while the hexahydroquinoline core could influence the compound’s overall activity. The exact pathways and molecular interactions would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-Phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C28H28BrNO5

Molecular Weight

538.4 g/mol

IUPAC Name

2-phenylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H28BrNO5/c1-16-24(27(32)33-10-9-17-7-5-4-6-8-17)25(18-11-22-23(12-19(18)29)35-15-34-22)26-20(30-16)13-28(2,3)14-21(26)31/h4-8,11-12,25,30H,9-10,13-15H2,1-3H3

InChI Key

LFXJRLJKQRSMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Br)OCO4)C(=O)OCCC5=CC=CC=C5

Origin of Product

United States

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